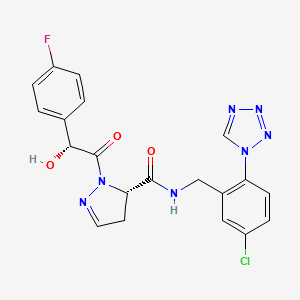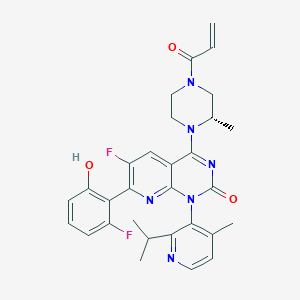
AZ606
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AZ606 is a potent TLR4 agonist.
Applications De Recherche Scientifique
Microstructure in Welding Applications
AZ606, as part of the magnesium alloy family, has been extensively studied for its applications in welding, particularly in friction-stir welding processes. For instance, a study by Somasekharan and Murr (2004) explored the welding of this compound to aluminum alloys, revealing unique intercalated microstructures rich in either Mg or Al in the weld zone. These microstructures showed dynamic recrystallization with a decrease in grain size from the base material through the transition zone into the weld zone, indicating potential for high-quality welding applications (Somasekharan & Murr, 2004).
Mechanical Properties and Formability
In another study, Huang et al. (2015) examined the texture and stretch formability of AZ61 and AM60 magnesium alloy sheets, processed by high-temperature rolling. This research highlighted the excellent stretch formability of these alloys at room temperature, a property that can be advantageous in various industrial applications, such as automotive and aerospace manufacturing (Huang, Suzuki, Chino, & Mabuchi, 2015).
Wear Behavior
The wear behavior of this compound alloys has also been a subject of research. Huang et al. (2006) investigated the fretting wear behavior of AZ91D and AM60B magnesium alloys. Their study showed that these alloys, including this compound, exhibit specific wear characteristics under various conditions, which is crucial for their application in environments where resistance to wear and tear is essential (Huang, Hou, Pang, & Zhou, 2006).
Corrosion Resistance
Research on the corrosion resistance of magnesium alloys, including this compound, is also significant. A study by Kumar (2021) focused on the effects of hydroxyapatite (HA) addition on the microstructure and corrosion resistance of AZ91D, AJ62, and AM60 alloys. This research is pertinent to the development of this compound alloys with enhanced corrosion resistance for applications in challenging environments (Kumar, 2021).
Propriétés
Formule moléculaire |
C38H34N4O3 |
|---|---|
Poids moléculaire |
594.715 |
Nom IUPAC |
N-(2-(cyclopentylamino)-1-(4-ethynylphenyl)-2-oxoethyl)-N-(4-methoxyphenyl)-1,5-diphenyl-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C38H34N4O3/c1-3-27-18-20-29(21-19-27)36(37(43)39-30-14-10-11-15-30)41(31-22-24-33(45-2)25-23-31)38(44)34-26-35(28-12-6-4-7-13-28)42(40-34)32-16-8-5-9-17-32/h1,4-9,12-13,16-26,30,36H,10-11,14-15H2,2H3,(H,39,43) |
Clé InChI |
DTZUWCKPKQSIEQ-UHFFFAOYSA-N |
SMILES |
O=C(C1=NN(C2=CC=CC=C2)C(C3=CC=CC=C3)=C1)N(C(C(NC4CCCC4)=O)C5=CC=C(C#C)C=C5)C6=CC=C(OC)C=C6 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
AZ606; AZ-606; AZ 606 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








